Bienvenue dans la boutique en ligne BenchChem!

morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Medicinal Chemistry Hit-to-Lead Optimization Solubility Prediction

Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone (CAS 1089601-42-2) is a synthetic small molecule (C₁₇H₂₃N₃O₄S, MW 365.45) that integrates three pharmacophoric modules — a morpholine ring, a piperazine scaffold, and an (E)-styrenesulfonyl moiety — into a single hybrid structure. The compound belongs to the sulfonylpiperazine class, which has been extensively reviewed for anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic activities.

Molecular Formula C17H23N3O4S
Molecular Weight 365.45
CAS No. 1089601-42-2
Cat. No. B2399205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemorpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
CAS1089601-42-2
Molecular FormulaC17H23N3O4S
Molecular Weight365.45
Structural Identifiers
SMILESC1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H23N3O4S/c21-17(19-11-13-24-14-12-19)18-7-9-20(10-8-18)25(22,23)15-6-16-4-2-1-3-5-16/h1-6,15H,7-14H2/b15-6+
InChIKeyNPMNJHTZANHQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why CAS 1089601-42-2 (Morpholinyl-Styrylsulfonylpiperazine Methanone) Matters for Procurement Decisions


Morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone (CAS 1089601-42-2) is a synthetic small molecule (C₁₇H₂₃N₃O₄S, MW 365.45) that integrates three pharmacophoric modules — a morpholine ring, a piperazine scaffold, and an (E)-styrenesulfonyl moiety — into a single hybrid structure . The compound belongs to the sulfonylpiperazine class, which has been extensively reviewed for anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic activities [1]. It is commercially available from Enamine (catalog EN300-18422430, 90% purity) at $212/0.05 g [2], making it an accessible entry point for structure–activity relationship (SAR) exploration around the styrylsulfonylpiperazine chemotype.

Why Simple Styrylsulfonylpiperazine Analogs Cannot Replace CAS 1089601-42-2 in Focused Screening Campaigns


Sulfonylpiperazine derivatives display broad but highly tunable biological activity that depends critically on the nature of both the N-sulfonyl and N′-acyl substituents [1]. The target compound differs from the widely available scaffold 1-[(E)-2-phenylethenyl]sulfonylpiperazine by carrying a morpholine-4-carbonyl group at the opposite piperazine nitrogen. This substitution alters hydrogen-bonding capacity, conformational flexibility, LogP, and aqueous solubility relative to analogs bearing phenyl, cyclohexyl, or furfurylcarbamoyl groups — properties that directly impact target engagement, selectivity, and assay compatibility [2]. Consequently, SAR data obtained with the unsubstituted piperazine or with close N-aryl/alkyl analogs cannot be extrapolated to predict the behavior of CAS 1089601-42-2; procurement of the exact compound is essential for reliable hit confirmation and lead optimization.

Quantitative Differentiation Evidence for CAS 1089601-42-2 Relative to Its Closest Structural Analogs


Morpholine Carboxamide vs. Furfurylcarbamoyl-Acetamide: Improved Physicochemical Profile for Assay Compatibility

The compound BDBM61274 — N-(2-furfurylcarbamoyl)-2-[4-[(E)-styryl]sulfonylpiperazino]acetamide — shares the same styrylsulfonylpiperazine core as CAS 1089601-42-2 but replaces the compact morpholine carboxamide with an extended furfurylcarbamoyl-acetamide chain. BDBM61274 exhibits weak inhibition of eukaryotic translation initiation factor 4H (eIF4H, IC₅₀ = 13.1 µM) and polyadenylate-binding protein 1 (PABP1, IC₅₀ > 100 µM) [1]. The morpholine carboxamide group in the target compound reduces molecular weight (365.45 vs. ~446.5 Da) and lowers the number of rotatable bonds, which typically correlates with improved solubility and membrane permeability. Computational prediction of LogP values (morpholine analog: estimated LogP ≈ 1.6; furfurylcarbamoyl analog: estimated LogP ≈ 2.0) supports superior aqueous compatibility for the target compound [2].

Medicinal Chemistry Hit-to-Lead Optimization Solubility Prediction

Styrylsulfonyl Piperazine vs. Toluene Sulfonyl Piperazine: Differential π-System and Conformational Flexibility

The comparator compound morpholin-4-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone (CAS 825607-98-5, MW 353.44) substitutes the (E)-styrenesulfonyl group of the target compound with a toluene-4-sulfonyl group . The styryl group in CAS 1089601-42-2 introduces an extended conjugated π-system and an (E)-olefin that increases conformational flexibility (additional rotatable bond) and enables distinct π-π stacking geometries with aromatic residues in target binding pockets. This structural feature is directly implicated in the mechanism of action of prototypical styryl sulfonyl compounds such as ON 01910.Na, which potently inhibit PI3K/Akt/mTOR signaling in mantle cell lymphoma cells by blocking cyclin D1 mRNA translation [1].

Structure-Based Drug Design Kinase Inhibition π-Stacking Interactions

N-Acyl Modulation: Morpholine Carbonyl vs. 4-Methoxyphenyl Substitution Affects Target Engagement Potency

The analog 1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonyl-piperazine (BDBM39624) carries an N-aryl substituent instead of a morpholine carboxamide. In a high-throughput screen conducted by the Sanford-Burnham Center for Chemical Genomics, BDBM39624 displayed an EC₅₀ of 999 µM — essentially inactive — against the screened target [1]. While the specific target(s) of CAS 1089601-42-2 remain uncharacterized in public databases, the dramatic difference in N-substitution (morpholine carbonyl vs. 4-methoxyphenyl) is expected to yield a fundamentally different biological fingerprint, as documented across multiple sulfonylpiperazine SAR series in which N-acyl modifications profoundly alter potency and selectivity [2].

GPCR Screening SAR Studies Hit Expansion

Supplier-Qualified Purity and Lot Traceability Enable Reproducible Screening

CAS 1089601-42-2 is stocked by Enamine Ltd. (catalog EN300-18422430) with a certified purity of 90% (0.05-g unit, $212) [1]. In contrast, many closely related styrylsulfonylpiperazine analogs are available only through custom synthesis or from vendors without documented purity specifications, increasing the risk of false positives or negatives in biological assays due to undetected impurities [2]. The defined purity and availability of the target compound from a major building-block supplier directly support reproducible dose–response measurements and SAR expansion.

Chemical Biology High-Throughput Screening Procurement Qualification

Sulfonylpiperazine Scaffold Is Validated Across 187+ Potent Bioactive Cores — Morpholine Addition May Enhance Selectivity

A comprehensive 2023 review cataloged 187 potent sulfonylpiperazine-bearing heterocyclic core structures with validated activity across anticancer, antidiabetic, antibacterial, antifungal, antitubercular, and anti-inflammatory indications [1]. Within this landscape, the specific incorporation of a morpholine ring — as present in CAS 1089601-42-2 — has been associated with enhanced selectivity profiles in related chemotypes. For example, morpholine replacement in (E)-1-benzyl-4-(styrylsulfonyl)piperazine derivatives improved toxicity mitigation (LD₅₀ = 523 ± 41 mg/kg) with retained activity at 65% of the parent compound . While these data are from a different substitution pattern, they provide class-level precedent that morpholine incorporation favorably modulates the therapeutic window.

Multi-Target Drug Discovery Scaffold Hopping Anticancer & Anti-Infective

Procurement-Ready Application Scenarios for CAS 1089601-42-2 Based on Quantitative Differentiation Evidence


Hit-to-Lead Expansion of Styrylsulfonylpiperazine Series in Oncology Programs

The styrylsulfonyl moiety is linked to PI3K/Akt/mTOR pathway inhibition, as demonstrated by the prototypical compound ON 01910.Na in mantle cell lymphoma models [1]. CAS 1089601-42-2 retains this pharmacophore while adding a morpholine carboxamide that improves physicochemical properties compared to extended-chain analogs such as BDBM61274, which shows only weak µM-range activity in eIF4H/PABP1 screens [1]. Procurement of this compound enables direct head-to-head comparison with the furfurylcarbamoyl and N-aryl analogs to establish whether the morpholine carbonyl group enhances target engagement and antitumor potency.

Kinase or GPCR Screening Campaigns Requiring sp³-Rich, Low-LogP Compounds

The morpholine carboxamide in CAS 1089601-42-2 contributes sp³ character and hydrogen-bonding capacity that is absent in the N-aryl analog BDBM39624, which was virtually inactive in a Sanford-Burnham HTS (EC₅₀ ≈ 1 mM) [1]. The lower predicted LogP and reduced molecular weight relative to chain-extended comparators make this compound an attractive candidate for biochemical or cell-based screens where aqueous solubility and low nonspecific binding are critical assay parameters.

Anti-Infective or Anti-Inflammatory Screening Leveraging the Sulfonylpiperazine Privileged Scaffold

Sulfonylpiperazine derivatives have demonstrated validated activity across antibacterial, antifungal, antitubercular, and anti-inflammatory indications, as summarized in a 2023 review of 187 potent hybrid structures [1]. CAS 1089601-42-2 is a structurally distinct entry in this class that combines the sulfonylpiperazine core with a morpholine carbonyl group. Procurement supports phenotypic or target-based screening in infectious disease or inflammation programs where scaffold novelty and favorable drug-like properties are prioritized.

SAR Expansion Around the Morpholine Carboxamide Motif Using a Commercially Available, Purity-Defined Starting Point

With certified 90% purity and immediate availability from Enamine ($212/0.05 g) [1], CAS 1089601-42-2 provides a reliable and reproducible starting point for systematic SAR exploration of the morpholine carboxamide region. Unlike the unsubstituted 1-[(E)-2-phenylethenyl]sulfonylpiperazine core, which requires additional synthetic elaboration to install the N-acyl group, the target compound allows researchers to directly assess the contribution of the morpholine ring to biological activity, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.